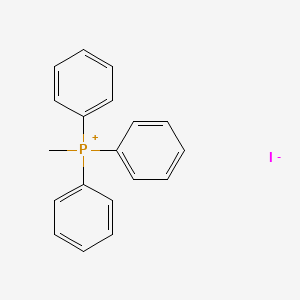
Methyltriphenylphosphonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltriphenylphosphonium iodide is an organophosphorus compound with the chemical formula CH₃P(C₆H₅)₃I. It is a white to light yellow powder that is soluble in chloroform and methanol. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to Wittig reagents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium iodide is typically synthesized by reacting triphenylphosphine with methyl iodide. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is stirred at room temperature until a white precipitate forms, which is then filtered and dried to obtain the final product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows a similar procedure but is optimized for larger quantities. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyltriphenylphosphonium iodide primarily undergoes nucleophilic substitution reactions. It is used to generate phosphorus ylides, which are key intermediates in the Wittig reaction. This reaction involves the formation of an alkene from an aldehyde or ketone .
Common Reagents and Conditions:
Reagents: Triphenylphosphine, methyl iodide, sodium hexamethyldisilazane.
Conditions: Reactions are typically carried out in dry THF under an inert atmosphere at low temperatures.
Major Products: The major product formed from the reaction of this compound with aldehydes or ketones is an alkene. For example, the reaction with cinnamaldehyde yields trans-1-phenylbuta-1,3-diene .
Wissenschaftliche Forschungsanwendungen
Methyltriphenylphosphonium iodide has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of methyltriphenylphosphonium iodide involves the formation of phosphorus ylides. These ylides act as nucleophiles and react with carbonyl compounds to form alkenes.
Vergleich Mit ähnlichen Verbindungen
Methyltriphenoxyphosphonium iodide: Similar in structure but contains phenoxy groups instead of phenyl groups.
Triphenylphosphine: A precursor to methyltriphenylphosphonium iodide, used in various organic reactions.
Uniqueness: this compound is unique due to its specific use in the Wittig reaction, where it provides a stable and efficient means of generating phosphorus ylides. Its ability to form stable ylides makes it particularly valuable in organic synthesis .
Eigenschaften
CAS-Nummer |
1560-52-7 |
|---|---|
Molekularformel |
C19H18IP |
Molekulargewicht |
406.2 g/mol |
IUPAC-Name |
(114C)methyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+2; |
InChI-Schlüssel |
JNMIXMFEVJHFNY-DEQYMQKBSA-M |
SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Isomerische SMILES |
[14CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Kanonische SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Synonyme |
METHYLTRIPHENYLPHOSPHONIUM IODIDE, [METHYL-14C] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













